molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea CAS No. 3824-74-6

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No. B1605647
CAS RN: 3824-74-6
M. Wt: 484.24 g/mol
InChI Key: YGCOMBKZFUMALE-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, also known as BTFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTFMU is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and acetonitrile. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.

Scientific Research Applications

Supramolecular Chemistry

A key application of bis-urea compounds, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, is in the formation of supramolecular assemblies. Shimizu et al. (2005) developed macrocyclic bis-ureas that predictably self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This self-assembly pattern offers a potential as supramolecular building blocks for creating materials with specific binding properties and specificity, such as tubular assemblies that can reversibly bind and exchange guest molecules, thereby presenting a promising avenue for the development of new porous materials with applications in catalysis, separation, and storage technologies (Shimizu, Hughes, Smith, Samuel, & Ciurtin-Smith, 2005).

Metal-to-Ligand Charge Transfer

Another significant area of application involves the coordination compounds where bis-phenanthroline compounds, akin to bis-urea derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have practical implications in photophysical and photochemical applications, including light-emitting devices, sensors, and photovoltaic cells. Scaltrito et al. (2000) detailed the properties of Cu(I) complexes with bis-phenanthroline ligands, demonstrating their long-lived excited states and potential for quenching in the presence of Lewis bases, suggesting avenues for the design of new materials for energy conversion and electronic applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Drug Design

In the pharmaceutical field, ureas, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, are integral in drug design due to their unique hydrogen bonding capabilities. These properties make them crucial for modulating drug-target interactions, leading to advancements in the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al. (2017) highlighted the broad range of bioactivities facilitated by urea derivatives, underscoring their importance in medicinal chemistry for targeting various biological molecules such as kinases, proteases, and epigenetic enzymes (Jagtap, Kondekar, Sadani, & Chern, 2017).

Hydrogen Storage

Additionally, urea has been explored as a potential hydrogen carrier for fuel cells, providing a sustainable and long-term energy supply. Rollinson et al. (2011) assessed the suitability of urea as a hydrogen source, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This review suggests urea's potential role in addressing future sustainable hydrogen supply challenges, given its abundant production and the established infrastructure for its manufacture (Rollinson, Jones, Dupont, & Twigg, 2011).

Future Directions

Researchers continue to explore the applications of (thio)urea-based catalysts, including 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, in promoting organic transformations .

properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOMBKZFUMALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333044
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

CAS RN

3824-74-6
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EWP Tan, JL Hedrick, PL Arrechea, T Erdmann… - scholar.archive.org
General Material and Experimental Information: All reactions were setup under an air atmosphere with non-anhydrous solvents unless otherwise noted. All chemicals used were …
Number of citations: 0 scholar.archive.org
M Zhang, Y Liao, X Tong, F Yan - RSC advances, 2022 - pubs.rsc.org
Caries is the most common chronic infectious disease in the human oral cavity and the existing anti-caries agents may lead to drug resistance and microecological imbalance. A novel …
Number of citations: 9 pubs.rsc.org
S Denoyelle, T Chen, L Chen, Y Wang, E Klosi… - Bioorganic & medicinal …, 2012 - Elsevier
Symmetrical N,N′-diarylureas: 1,3-bis(3,4-dichlorophenyl)-, 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]- and 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, were identified as potent …
Number of citations: 57 www.sciencedirect.com
K Chen, Y Wu, X Wu, M Zhou, R Zhou, J Wang… - Polymer …, 2022 - pubs.rsc.org
Polypeptoids, as synthetic mimics of polypeptides, exhibit a variety of biological functions and excellent proteolytic stability. Polypeptoids can be synthesized by the ring-opening …
Number of citations: 8 pubs.rsc.org
HMN Lee - Main Group-Catalyzed Carbon to Carbon Bond …, 2019 - search.proquest.com
5.1 Abstract Herein we report the C–H insertion and Friedel–Crafts reactions of vinyl cations catalyzed by 3, 5-bistrifluoromethylphenylurea and lithiated-urea organocatalysts. We …
Number of citations: 3 search.proquest.com
Y Liao, M Zhang, X Lin, F Yan - Frontiers in Cellular and Infection …, 2022 - frontiersin.org
Different small molecules have been developed to target cariogenic bacteria Streptococcus mutans. Based on target-based designing and in silico screening, a novel diaryl urea …
Number of citations: 2 www.frontiersin.org
W Lee, HM Nelson, KN Houk - The Journal of Organic Chemistry, 2023 - ACS Publications
The mechanisms of the C–H insertion reactions of vinyl carbocations formed by heterolysis of vinyl trifluoromethanesulfonates (triflates) by catalytic lithiated 1,3-bis[3,5-bis(trifluoromethyl…
Number of citations: 7 pubs.acs.org
Y Wang, J Duan - ACS Applied Polymer Materials, 2022 - ACS Publications
The employment of hydrogen-bond donors has become an important metal-free method for activating organic molecules considering their competency in epoxide activation and …
Number of citations: 10 pubs.acs.org
D Iacopetta, J Ceramella, A Catalano, A D'Amato… - Antibiotics, 2023 - mdpi.com
Dental caries is a biofilm-mediated disease that represents a worldwide oral health issue. Streptococcus mutans has been ascertained as the main cariogenic pathogen responsible for …
Number of citations: 4 www.mdpi.com
Y Chen, V Gandon, C Bour - Organic Letters, 2022 - ACS Publications
Difluoromethylene-skipped enones have been readily obtained from arylvinyltriflates and aryldifluoroenoxysilanes. While these useful compounds are difficult to synthesize by the …
Number of citations: 1 pubs.acs.org

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